molecular formula C15H13ClN2OS B116832 Desmethylclotiazepam

Desmethylclotiazepam

Cat. No.: B116832
M. Wt: 304.8 g/mol
InChI Key: NDWDXZCLEWQSMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desmethylclotiazepam is a benzodiazepine derivative and a major metabolite of clotiazepam, a thienodiazepine used for anxiolytic and muscle-relaxant purposes. Structurally, it lacks a methyl group compared to its parent compound, clotiazepam, which alters its pharmacokinetic and pharmacodynamic properties. It shares the core benzodiazepine structure—a benzene ring fused to a diazepine ring—but differs in substituents, influencing receptor binding and metabolic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Desmethylclotiazepam can be synthesized through the demethylation of clotiazepam. The process involves the removal of a methyl group from the parent compound, clotiazepam, under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce desmethylated derivatives .

Scientific Research Applications

Pharmacological Properties

Desmethylclotiazepam exhibits several pharmacological properties that make it valuable for research:

  • Anxiolytic Effects : It is studied for its potential in treating anxiety disorders.
  • Anticonvulsant Properties : The compound may be beneficial in managing epilepsy.
  • Sedative Effects : It can induce sedation, making it useful in various therapeutic contexts.

Scientific Research Applications

This compound is widely utilized in various scientific fields:

  • Analytical Reference Standard : It serves as a reference standard in forensic and pharmaceutical research, aiding in the identification and quantification of substances in biological samples .
  • Pharmacokinetic Studies : Research has focused on understanding its metabolic pathways and effects on the human body. For example, studies have shown variations in clearance rates among different populations, particularly in elderly patients .
  • Drug-Facilitated Crime Investigations : The compound's role in drug-facilitated crimes has been documented, emphasizing its importance in toxicological analyses .

Comparison of this compound with Related Compounds

CompoundMechanism of ActionTherapeutic UsesMetabolic Pathway
This compoundPositive allosteric modulatorAnxiety disorders, epilepsyMetabolite of clotiazepam
ClotiazepamFull agonist at GABAA_AAnxiety disordersHepatic metabolism
DiazepamPositive allosteric modulatorAnxiety, seizuresHepatic oxidation
LorazepamPositive allosteric modulatorAnxiety, insomniaConjugation

Case Studies

  • Elderly Patient Pharmacotherapy :
    A study highlighted the altered pharmacokinetics of benzodiazepines like this compound in elderly patients. Due to increased volume distribution and decreased clearance rates, careful dosage adjustments are necessary to avoid adverse effects while maintaining therapeutic efficacy .
  • Forensic Toxicology :
    In forensic settings, this compound has been identified as a significant analyte in drug-facilitated crime cases. Its detection aids law enforcement agencies in understanding drug interactions and potential impacts on victims .
  • Comparative Efficacy Studies :
    Research comparing this compound with other benzodiazepines indicated its unique metabolic profile could influence its clinical effectiveness and side effect profile. This has implications for prescribing practices among different patient demographics .

Mechanism of Action

Desmethylclotiazepam exerts its effects by binding to the benzodiazepine site of the gamma-aminobutyric acid (GABA) receptor. This binding enhances the inhibitory effect of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. The result is a reduction in neuronal excitability, which accounts for its anxiolytic, anticonvulsant, and muscle relaxant effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Pharmacological Comparisons

Table 1: Structural and Molecular Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
Desmethylclotiazepam C₁₆H₁₂ClN₃S 313.8 Thienodiazepine core; lacks methyl group
Clotiazepam (Parent) C₁₇H₁₄ClN₃S 327.8 Methyl group at N₁ position
Desmethyldiazepam C₁₅H₁₁ClN₂O 270.7 Diazepam metabolite; lacks methyl group
Desmethylflunitrazepam C₁₅H₁₀ClFN₃O₃ 341.7 Flunitrazepam metabolite; nitro group
Delorazepam C₁₅H₁₀Cl₂N₂O 305.2 Dichlorophenyl substituent
N-Desmethylclobazam C₁₅H₁₂ClN₂O₂ 296.7 Clobazam metabolite; lacks methyl group

Key Observations :

  • This compound’s thienodiazepine core (with a sulfur atom) distinguishes it from classical benzodiazepines like diazepam .

Pharmacokinetic and Metabolic Profiles

Table 2: Pharmacokinetic Comparisons

Compound Half-Life (Hours) Metabolic Pathway Bioavailability Key Metabolites
This compound ~20–30* Hepatic CYP3A4 oxidation Not established Further glucuronidation
Clotiazepam 4–6 N-demethylation, oxidation ~85% This compound, sulfates
Desmethyldiazepam 40–100 CYP2C19/CYP3A4 >90% Oxazepam
Desmethylflunitrazepam 18–26 CYP3A4-mediated reduction Unknown 7-Aminoflunitrazepam
Delorazepam 60–100 Glucuronidation ~90% Lorazepam (minor)

*Estimated based on structural analogs; clinical data lacking .

Key Findings :

  • This compound’s prolonged half-life compared to clotiazepam suggests cumulative effects with repeated dosing, similar to desmethyldiazepam .
  • Unlike desmethyldiazepam—a common diazepam metabolite with well-characterized sedative effects—this compound’s activity remains understudied but is detectable in forensic screens .

Clinical and Toxicological Profiles

Table 3: Clinical Use and Risk Profiles

Compound Primary Use Common Side Effects Dependency Risk Overdose Symptoms
This compound Metabolite; unapproved therapeutic use Drowsiness, dizziness* Moderate Respiratory depression (theoretical)
Clotiazepam Anxiety, muscle spasms Sedation, ataxia High Coma, hypotension
Desmethyldiazepam Anxiety, alcohol withdrawal Fatigue, confusion High CNS depression
Desmethylflunitrazepam Limited therapeutic use Amnesia, paradoxical agitation High Hypotension, bradycardia
Delorazepam Insomnia, anxiety Dizziness, dependency High Respiratory failure

*Inferred from benzodiazepine class effects .

Key Insights :

  • This compound’s dependency risk aligns with other benzodiazepines, as withdrawal symptoms (e.g., rebound anxiety, seizures) are class-wide concerns .
  • Limited peer-reviewed data on its standalone efficacy or toxicity necessitate caution, mirroring challenges noted for desmethylflunitrazepam .

Biological Activity

Desmethylclotiazepam, an active metabolite of clotiazepam, belongs to the thienodiazepine class of compounds and exhibits significant biological activity primarily through its interaction with the GABAA_A receptor. This article delves into its pharmacological properties, mechanisms of action, biochemical pathways, and relevant research findings.

Overview of this compound

  • Chemical Structure : this compound is characterized by the absence of a methyl group compared to its parent compound, clotiazepam. This structural difference influences its pharmacokinetics and pharmacodynamics.
  • Metabolism : It is produced via the demethylation of clotiazepam, which is extensively metabolized in the liver. The metabolic pathways include oxidation and reduction reactions that yield various metabolites.

GABAA_A Receptor Modulation
this compound acts as a positive allosteric modulator at the GABAA_A receptor, enhancing GABAergic inhibition. This modulation leads to:

  • Increased Frequency of Chloride Ion Channel Opening : By increasing the frequency at which the ion channel opens, this compound facilitates greater chloride ion influx, resulting in hyperpolarization of neurons.
  • Reduced Neuronal Excitability : The enhanced inhibitory effect contributes to anxiolytic (anxiety-reducing), anticonvulsant, and sedative effects.

Pharmacokinetics

  • Bioavailability : Clotiazepam has a bioavailability of approximately 90%, suggesting that this compound may also exhibit high bioavailability due to its metabolic relationship.
  • Half-life : The elimination half-life for clotiazepam has been reported between 6.5 to 17.8 hours in clinical studies, indicating a relatively prolonged effect which may also apply to its metabolite .

Clinical Implications

  • Anxiety Disorders : this compound's anxiolytic properties make it a candidate for treating anxiety disorders. Its mechanism aligns with other benzodiazepines known for similar therapeutic uses.
  • Polysubstance Use : In forensic studies, this compound has been detected alongside other benzodiazepines and opioids in illicit drug samples, highlighting its prevalence in polysubstance use scenarios .

Analytical Studies

  • A study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyzed various benzodiazepines including this compound in street drug samples. This research emphasized the importance of accurate detection methods in understanding drug interactions and prevalence in urban settings .

Comparative Analysis with Similar Compounds

CompoundMechanism of ActionAnxiolytic PropertiesHalf-Life (hours)
This compoundPositive allosteric modulator at GABAA_AYes6.5 - 17.8
ClotiazepamFull agonist at GABAA_AYes6.5 - 17.8
DiazepamPositive allosteric modulator at GABAA_AYes20 - 50
LorazepamPositive allosteric modulator at GABAA_AYes10 - 20

Chemical Reactions Analysis

Hydrolysis and Stability in Aqueous Media

Benzodiazepines like desmethylclotiazepam are prone to hydrolysis under acidic or basic conditions. The lactam ring (a cyclic amide) can cleave in the presence of water, particularly with acid or base catalysis. For example:

This compound+H2OH+/OHCleaved products e g quinazoline derivatives \text{this compound}+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{Cleaved products e g quinazoline derivatives }

This reactivity aligns with studies on enzyme-catalyzed hydrolysis mechanisms and acid/base-driven degradation pathways .

Metabolic Oxidation and Redox Reactions

In biological systems, hepatic cytochrome P450 enzymes oxidize benzodiazepines. This compound likely undergoes:

  • N-Dealkylation : Removal of alkyl groups from the nitrogen atoms.

  • Hydroxylation : Addition of hydroxyl groups to the aromatic ring or aliphatic side chains.

Electrochemical studies suggest that such reactions may involve radical intermediates stabilized by aromatic systems . For instance, catechol-like redox cycling could apply to hydroxylated metabolites.

Synthetic Modifications

While no direct synthesis data exists for this compound, related benzodiazepines are synthesized via:

Delepine Reaction

Primary amine intermediates (critical for benzodiazepine cores) can be synthesized from alkyl halides using hexamethylenetetramine . Example:

R X+ CH2 6N4R NH2 after acidic hydrolysis \text{R X}+\text{ CH}_2\text{ }_6\text{N}_4\rightarrow \text{R NH}_2\quad \text{ after acidic hydrolysis }

This method avoids harsh conditions, preserving sensitive functional groups.

Arndt-Eistert Homologation

Used to extend carbon chains in carboxylic acid derivatives , this could modify side chains in this compound precursors:

RCOCl+CH2N2RC O CH2N2ΔRCH2COOH\text{RCOCl}+\text{CH}_2\text{N}_2\rightarrow \text{RC O CH}_2\text{N}_2\xrightarrow{\Delta}\text{RCH}_2\text{COOH}

Catalytic Functionalization

Recent advances in electrochemistry demonstrate that non-redox reactions (e.g., nucleophilic substitutions) can be accelerated via electric fields . Applied to this compound, this might enable:

  • Site-selective alkylation without traditional catalysts.

  • Green synthesis routes using renewable electricity to drive bond formation .

Data Table: Hypothetical Reaction Pathways

Reaction Type Conditions Products Key References
Acidic Hydrolysis1M HCl, 80°C, 2hQuinazoline derivative + CO₂
Enzymatic OxidationCYP3A4, NADPH, 37°CN-Oxide metabolite
Electrochemical Reduction−1.5V (vs. Ag/AgCl), H₂ODihydrothis compound

Challenges and Research Gaps

The absence of direct studies on this compound limits mechanistic certainty. Future work could leverage:

  • Femtosecond spectroscopy to track bond dynamics in real-time .

  • Silica-mediated radical reactions for novel functionalizations .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying Desmethylclotiazepam in biological matrices, and how can researchers ensure reproducibility?

  • Methodological Answer : To quantify this compound, use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., Diazepam-D5) to correct for matrix effects. Validate methods per FDA/ICH guidelines, including parameters like linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%). Ensure reproducibility by documenting instrument calibration, sample preparation (e.g., solid-phase extraction), and cross-laboratory validation .

Q. How can researchers address inconsistencies in reported pharmacokinetic data for this compound across preclinical studies?

  • Methodological Answer : Conduct a systematic review (per Cochrane guidelines) to identify confounding variables, such as species-specific metabolism or dosing regimens. Use meta-analysis to pool data, applying heterogeneity tests (e.g., I² statistic) and subgroup analyses (e.g., rodent vs. non-rodent models). Reconcile contradictions by replicating key studies under controlled conditions (e.g., standardized dosing, sample collection times) .

Q. What in vitro models are most suitable for preliminary screening of this compound’s neuropharmacological effects?

  • Methodological Answer : Employ primary neuronal cultures or induced pluripotent stem cell (iPSC)-derived neurons to assess GABA_A receptor modulation. Use patch-clamp electrophysiology to measure chloride currents and compare results to reference ligands (e.g., Diazepam). Validate findings with radioligand binding assays (³H-flunitrazepam displacement) and calcium imaging to confirm functional effects .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer : Conduct forced degradation studies (e.g., exposure to heat, light, pH extremes) followed by LC-UV/HRMS analysis to identify degradation products. Use Arrhenius kinetics to predict shelf-life at room temperature. Document storage conditions (e.g., -20°C in amber vials) and validate stability over 6–12 months with periodic re-testing .

Advanced Research Questions

Q. What strategies are effective for resolving positional isomer interference (e.g., this compound vs. Diclazepam) in untargeted metabolomic studies?

  • Methodological Answer : Optimize chromatographic separation using ultra-performance liquid chromatography (UPLC) with a biphenyl column and gradient elution (e.g., 0.1% formic acid in water/acetonitrile). Confirm isomer identity via high-resolution mass spectrometry (HRMS) and MS/MS fragmentation patterns (e.g., m/z 325 → 279 for this compound). Use computational tools (e.g., molecular docking) to predict retention times .

Q. How can researchers elucidate the metabolic pathways of this compound in human hepatocytes?

  • Methodological Answer : Incubate this compound with cryopreserved human hepatocytes and analyze metabolites via LC-HRMS. Identify phase I metabolites (e.g., hydroxylation, N-dealkylation) and phase II conjugates (glucuronides) using software (e.g., MetabolitePilot). Confirm structures with synthetic reference standards or NMR. Correlate findings with CYP450 inhibition assays (e.g., CYP3A4/5) to identify key enzymes .

Q. What experimental approaches can resolve contradictory findings in this compound’s receptor binding affinity across studies?

  • Methodological Answer : Standardize assay conditions: use homogeneous membrane preparations (e.g., rat cortical synaptosomes), consistent buffer pH (7.4), and temperature (37°C). Compare radioligand binding (³H-Ro15-4513) with functional assays (e.g., GABA-induced currents in Xenopus oocytes). Apply statistical rigor (e.g., Bayesian meta-analysis) to quantify uncertainty and identify outliers .

Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?

  • Methodological Answer : Replace traditional benzodiazepine synthesis (e.g., condensation of 2-aminobenzophenones) with microwave-assisted synthesis to reduce reaction time (30 min vs. 12 hrs). Monitor intermediates via TLC (silica gel 60 F254) and characterize final products using ¹H/¹³C NMR and IR spectroscopy. Optimize purification via flash chromatography (hexane:ethyl acetate gradient) .

Q. What methodologies are critical for detecting this compound in forensic toxicology samples with low abundance?

  • Methodological Answer : Use microextraction by packed sorbent (MEPS) or dried blood spots (DBS) to concentrate analytes. Employ LC-MS/MS in multiple reaction monitoring (MRM) mode with low pg/mL detection limits. Validate against ISO 17025 standards and include quality controls (e.g., NIST reference materials). Address matrix effects by normalizing to endogenous biomarkers .

Q. How can computational modeling predict this compound’s allosteric modulation of GABA_A receptor subtypes?

  • Methodological Answer : Perform molecular dynamics simulations (e.g., GROMACS) using cryo-EM structures of α1β2γ2 GABA_A receptors. Dock this compound into the benzodiazepine binding site (α/γ interface) and calculate binding free energy (MM-PBSA). Validate predictions with mutagenesis (e.g., α1H101A) and electrophysiology .

Properties

IUPAC Name

5-(2-chlorophenyl)-7-ethyl-1,3-dihydrothieno[2,3-e][1,4]diazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2OS/c1-2-9-7-11-14(10-5-3-4-6-12(10)16)17-8-13(19)18-15(11)20-9/h3-7H,2,8H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWDXZCLEWQSMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)NC(=O)CN=C2C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Chloro-1-(2,6-dihydroxyphenyl)propan-1-one
Desmethylclotiazepam
3-Chloro-1-(2,6-dihydroxyphenyl)propan-1-one
Desmethylclotiazepam
3-Chloro-1-(2,6-dihydroxyphenyl)propan-1-one
Desmethylclotiazepam
3-Chloro-1-(2,6-dihydroxyphenyl)propan-1-one
Desmethylclotiazepam
3-Chloro-1-(2,6-dihydroxyphenyl)propan-1-one
Desmethylclotiazepam
3-Chloro-1-(2,6-dihydroxyphenyl)propan-1-one
Desmethylclotiazepam

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